molecular formula C10H15N3O3 B7400246 N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide

N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide

Cat. No.: B7400246
M. Wt: 225.24 g/mol
InChI Key: DVKOIXHBCCSSBL-UHFFFAOYSA-N
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Description

N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide is a compound that features a morpholine ring attached to a carboxamide group, with an ethyl chain linking it to an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-10(13-3-5-15-6-4-13)11-2-1-9-7-12-16-8-9/h7-8H,1-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKOIXHBCCSSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide typically involves the formation of the oxazole ring followed by the attachment of the morpholine and carboxamide groups. One common method is the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the oxazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, and the carboxamide group can be formed by reacting the amine with a carboxylic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and morpholine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

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